Ethyl 2-methoxy-2-methylcyclopropane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-methoxy-2-methylcyclopropane-1-carboxylate is an organic compound with the molecular formula C8H14O3 It is characterized by a three-membered cyclopropane ring substituted with an ethyl ester group, a methoxy group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methoxy-2-methylcyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of ethyl diazoacetate with 2-methoxy-2-methylpropene in the presence of a transition metal catalyst such as rhodium or copper. The reaction conditions often include an inert atmosphere, controlled temperature, and the use of solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methoxy-2-methylcyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or methoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Alkyl halides or nucleophiles in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-methoxy-2-methylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-methoxy-2-methylcyclopropane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The ester and methoxy groups can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methylcyclopropanecarboxylate: Similar structure but lacks the methoxy group.
Methyl 2-methoxy-2-methylcyclopropane-1-carboxylate: Similar structure but has a methyl ester instead of an ethyl ester.
Ethyl 2-methoxycyclopropane-1-carboxylate: Similar structure but lacks the methyl group on the cyclopropane ring.
Uniqueness
This compound is unique due to the presence of both a methoxy and a methyl group on the cyclopropane ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.
Properties
CAS No. |
78932-46-4 |
---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
ethyl 2-methoxy-2-methylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H14O3/c1-4-11-7(9)6-5-8(6,2)10-3/h6H,4-5H2,1-3H3 |
InChI Key |
OUDBNXOZQCORHO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC1(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.